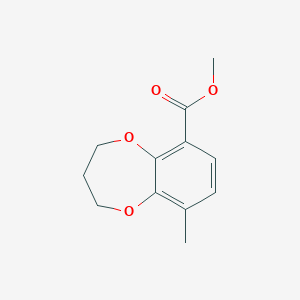
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) is a chemical compound with the molecular formula C12H14O4. It is known for its unique structure, which includes a benzodioxepin ring system.
Vorbereitungsmethoden
The synthesis of 2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) typically involves the following steps:
Formation of the Benzodioxepin Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Carboxylation: Introduction of the carboxylic acid group at the 6th position of the benzodioxepin ring.
Methylation: Methylation of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Studies investigate its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) can be compared with other similar compounds, such as:
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-: The non-methylated ester form.
2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-ethyl-,ethylester: An ethyl ester analog.
The uniqueness of 2H-1,5-Benzodioxepin-6-carboxylicacid,3,4-dihydro-9-methyl-,methylester(9CI) lies in its specific structural features and the resulting chemical properties, which differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
methyl 9-methyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-8-4-5-9(12(13)14-2)11-10(8)15-6-3-7-16-11/h4-5H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
RROHLRMSQCHMOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)C(=O)OC)OCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


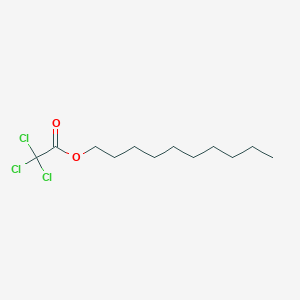
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
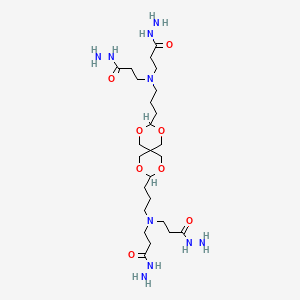
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
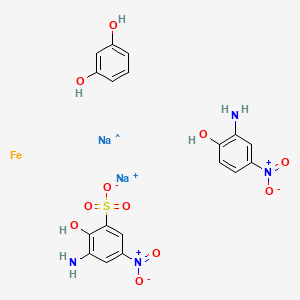
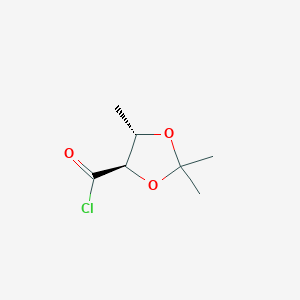



![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)




